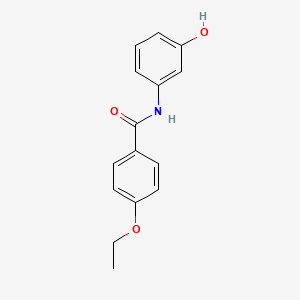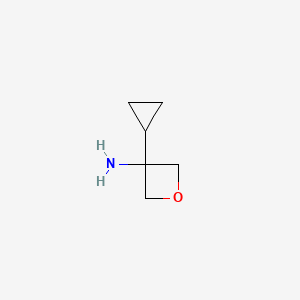
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is a chemical compound with the molecular formula C8H16Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester typically involves the reaction of bis(2-chloroethyl)amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Bis(2-chloroethyl)amine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the chloroethyl groups.
Acids and Bases: Hydrolysis reactions typically involve acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Hydrolysis Products: Hydrolysis of the ester group yields carbamic acid derivatives.
Substitution Products: Nucleophilic substitution reactions produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, N-nitroso-N-propyl-, ethyl ester
- Ethyl N,N-bis(2-chloroethyl)carbamate
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, ethyl ester is unique due to its specific structure, which combines the properties of carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
58050-43-4 |
|---|---|
Fórmula molecular |
C8H16Cl2N2O2 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
ethyl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C8H16Cl2N2O2/c1-2-14-8(13)11-7-12(5-3-9)6-4-10/h2-7H2,1H3,(H,11,13) |
Clave InChI |
YGUBDZVZXJLCNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)
![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)



![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)







